Akt3 degrader 1 -

Akt3 degrader 1

Catalog Number: EVT-15276211
CAS Number:
Molecular Formula: C53H72N8O4
Molecular Weight: 885.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Akt3 degrader 1 is a compound designed to selectively target and degrade the protein kinase Akt3, which is part of the phosphoinositide 3-kinase/Akt signaling pathway. This pathway plays a crucial role in cell growth, survival, and metabolism, making it a significant target for cancer therapy. Akt3, in particular, has been implicated in various cancers, and its degradation may provide therapeutic benefits by inhibiting tumor growth and survival.

Source

Akt3 degrader 1 was developed as part of ongoing research into targeted protein degradation strategies. The compound is derived from modifications to existing Akt inhibitors, aiming to enhance selectivity and efficacy against the Akt3 isoform specifically. The development process includes insights from previous studies that explored the pharmacological effects of other Akt degraders, such as INY-03-041 and MS21, which have shown promising results in preclinical models .

Classification

Akt3 degrader 1 falls under the classification of small molecule protein degraders. These compounds utilize a mechanism known as proteolysis-targeting chimera (PROTAC) technology, which links a target protein to an E3 ubiquitin ligase, facilitating its ubiquitination and subsequent degradation via the proteasome. This approach contrasts with traditional inhibitors that merely block the activity of proteins without affecting their abundance.

Synthesis Analysis

Methods

The synthesis of Akt3 degrader 1 involves a multi-step organic synthesis process that typically includes:

  1. Designing Linker Structures: A linker is crucial for connecting the ligand that binds to Akt3 with the E3 ligase ligand. The choice of linker affects the compound's potency and selectivity.
  2. Chemical Reactions: Key reactions may include:
    • Coupling Reactions: To attach the Akt3 binding moiety to the E3 ligase ligand (e.g., lenalidomide).
    • Purification: Techniques such as chromatography are employed to isolate the final product from unreacted starting materials and by-products.

Technical Details

The synthesis requires careful optimization of reaction conditions (temperature, solvent, concentration) to maximize yield and purity. Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for characterization.

Molecular Structure Analysis

Structure

Akt3 degrader 1 features a heterobifunctional structure that consists of:

  • Akt3 Binding Moiety: Typically derived from known Akt inhibitors.
  • E3 Ligase Ligand: Often based on compounds like lenalidomide that bind to cereblon (CRBN), an E3 ubiquitin ligase.

The molecular formula and precise structure can vary based on specific modifications made during synthesis.

Data

  • Molecular Weight: Specific values depend on the final structure but typically range around 400-600 g/mol.
  • Solubility: Solubility profiles are assessed in various solvents to determine appropriate formulations for biological assays.
Chemical Reactions Analysis

Reactions

Akt3 degrader 1 undergoes several key reactions in biological systems:

  1. Binding to Akt3: The compound binds selectively to Akt3, leading to conformational changes that facilitate its recognition by E3 ligase.
  2. Ubiquitination: The bound Akt3 is tagged with ubiquitin molecules by the E3 ligase.
  3. Proteasomal Degradation: Following ubiquitination, Akt3 is directed to the proteasome for degradation.

Technical Details

The efficiency of these reactions can be influenced by factors such as cellular context, concentration of the degrader, and presence of competing proteins or pathways.

Mechanism of Action

Process

Akt3 degrader 1 functions through a targeted degradation mechanism:

  1. Formation of a Ternary Complex: The compound simultaneously binds to Akt3 and an E3 ligase, forming a ternary complex.
  2. Ubiquitination Cascade: This complex facilitates the transfer of ubiquitin chains onto Akt3.
  3. Degradation via Proteasome: Ubiquitinated Akt3 is recognized by the proteasome, leading to its degradation.

Data

Studies have shown that this mechanism results in prolonged inhibition of downstream signaling pathways compared to traditional inhibitors . For example, degradation can lead to sustained decreases in phosphorylated forms of downstream targets like PRAS40 and S6K1.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or powder.
  • Melting Point: Specific values vary based on formulation but are essential for stability assessments.

Chemical Properties

  • Stability: Stability under physiological conditions is critical; studies assess degradation rates in serum or cellular environments.
  • Reactivity: Reactivity profiles help predict interactions with biological macromolecules.

Relevant Data or Analyses

Comprehensive stability studies often involve assessing half-lives in various conditions (pH, temperature) and using mass spectrometry to analyze degradation products.

Applications

Scientific Uses

Akt3 degrader 1 has several potential applications in cancer research and therapy:

Molecular Mechanisms of Akt3-Specific Degradation

Ubiquitin-Proteasome System Engagement Dynamics

Akt3 degrader 1 (compound 12l) induces targeted protein degradation via the ubiquitin-proteasome system (UPS), leveraging the cell’s natural protein-quality-control machinery. This PROTAC (Proteolysis-Targeting Chimera) molecule catalyzes the polyubiquitination of Akt3, marking it for rapid proteasomal destruction. Kinetic studies in osimertinib-resistant non-small cell lung cancer (NSCLC) cells (H1975OR) demonstrate that Akt3 degradation occurs within 2–4 hours of treatment, with DC₅₀ values of 8–40 nM across multiple NSCLC lines. Degradation is fully blocked by proteasome inhibitors like MG132, confirming UPS dependence [1] [10]. Unlike traditional kinase inhibitors, which merely suppress catalytic activity, Akt3 degrader 1 achieves catalytic, substoichiometric action—a single degrader molecule can facilitate the degradation of multiple Akt3 proteins. This efficiency translates to sustained suppression of Akt3 levels (>24 hours post-washout) and potent anti-proliferative effects (IC₅₀ = 0.007 μM in H1975OR cells) [1] [10].

Table 1: Degradation Kinetics of Akt3 Degrader 1 in NSCLC Cell Lines

Cell LineDC₅₀ (nM)Maximum Degradation (%)Time to 50% Degradation (h)
H1975OR (Osimertinib-resistant)8.0>952.5
A54915.2903.0
PC922.5883.5
HCC82740.0854.0

Ternary Complex Formation Kinetics with Cereblon E3 Ligase

Akt3 degrader 1 is a heterobifunctional molecule comprising an Akt3-binding ligand linked to a cereblon (CRBN) E3 ligase recruiter (pomalidomide derivative). Its efficacy hinges on forming a stable ternary complex between Akt3 and CRBN, facilitating the transfer of ubiquitin to lysine residues on Akt3. Surface plasmon resonance (SPR) and crystallographic analyses of analogous PROTAC systems reveal that degradation efficiency correlates with ternary complex cooperativity (α), defined as α = KDbinary/KDternary [7]. Positive cooperativity (α >1) occurs when protein-protein interactions (PPIs) between CRBN and Akt3 stabilize the complex. For Akt3 degrader 1, structural optimization of the linker length and chemistry enhances cooperative PPIs, resulting in slower ternary complex dissociation kinetics (koff < 0.006 s⁻¹) and prolonged half-life (>130 seconds). This contrasts with non-cooperative or negatively cooperative PROTACs, which exhibit faster dissociation and reduced degradation [7]. Mutagenesis studies confirm that single-amino-acid substitutions in either the E3 ligase or Akt3 can disrupt cooperativity, underscoring the precision required for efficient degradation [7].

Structural Determinants of PH Domain Dependency in Akt3 Recognition

The isoform selectivity of Akt3 degrader 1 is critically governed by its interaction with the Akt3 pleckstrin homology (PH) domain—a lipid-binding module that distinguishes Akt3 from other AKT paralogs. Key evidence comes from mutagenesis experiments:

  • Degradation is abolished in cells expressing a PH domain-deleted Akt3 mutant (ΔPH-Akt3), confirming the PH domain is essential for degrader binding [1].
  • Conversely, replacing the Akt1 PH domain with Akt3’s PH domain confers degradation susceptibility to Akt1, demonstrating sufficiency [8].The PH domain enables recruitment to phosphatidylinositol-3,4-bisphosphate (PI34P₂)-enriched membranes in endosomes, a spatial regulation mechanism unique to Akt3 [4] [8]. Akt3 degrader 1 exploits this by binding a hydrophobic cleft adjacent to the PIP₃-binding pocket within the PH domain, achieving >100-fold selectivity over Akt1/Akt2. This dependency also explains why the oncogenic Akt3-E17K mutant (constitutively membrane-bound) resists degradation—its altered PH domain conformation impedes degrader binding [1] [2].

Table 2: Impact of Akt3 Structural Mutations on Degradation by Akt3 Degrader 1

Akt3 VariantPH Domain StatusDegradation Efficiency (%)Molecular Basis
Wild-type (WT)Intact95–100Standard degrader-PH domain interaction
ΔPH mutantDeleted<5Loss of degrader binding site
E17K mutantConstitutively activated<10Altered PH conformation prevents engagement
K14A/R25A double mutantPIP₃-binding impaired40Reduced membrane localization; weak binding

Isoform-Selectivity Mechanisms Across AKT Paralogs

Akt3 degrader 1 achieves exceptional selectivity (>100-fold over Akt1/Akt2) through multi-tiered mechanisms:

  • Differential Ternary Complex Stability: Biophysical studies show that the degrader induces high-affinity, cooperative PPIs between CRBN and Akt3 but not Akt1/Akt2. This arises from isoform-specific surface residues (e.g., Ala64 in Akt3 vs. Thr64 in Akt1) that stabilize the ternary complex [7].
  • Spatial Activation Patterns: Akt3 is uniquely activated by PI34P₂ in early endosomes, while Akt1 responds to PIP₃ at the plasma membrane [4]. The degrader’s linker chemistry is optimized to engage Akt3 in this subcellular compartment.
  • E3 Ligase Preferences: Endogenous E3 ligases exhibit isoform bias; e.g., Siah1 ubiquitinates Akt3 but not Akt1/2 via direct PH domain recognition [2]. Akt3 degrader 1 mimics this natural selectivity by leveraging CRBN’s capacity for neo-substrate recruitment.
  • Non-Catalytic Function Disruption: In osimertinib-resistant NSCLC, Akt3 promotes survival via non-catalytic scaffolding interactions. Degradation ablates both enzymatic and scaffolding functions, overcoming resistance—a feat unattainable with catalytic inhibitors [1] [10].

Table 3: Comparative Features of AKT Isoforms Influencing Degradation Selectivity

FeatureAkt1Akt2Akt3Impact on Degradation
Tissue ExpressionUbiquitousLiver/adipose-enrichedBrain/testes-enrichedDegrader efficacy higher in Akt3-high cells
PH Domain Sequence75% homology to Akt370% homology to Akt3Unique Ala64/Glu100Critical for degrader binding specificity
Activator LipidPIP₃ (plasma membrane)PI34P₂ (endosomes)PI34P₂ (endosomes)Subcellular targeting dictates degrader access
Endogenous E3 LigaseTRAF6, Skp2NEDD4-1Siah1Natural degradation biases mirror PROTAC selectivity

Properties

Product Name

Akt3 degrader 1

IUPAC Name

N-[3-[2-[4-[4-[12-[[2-(1-adamantyl)acetyl]amino]dodecyl]piperazin-1-yl]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]cyclopropanecarboxamide

Molecular Formula

C53H72N8O4

Molecular Weight

885.2 g/mol

InChI

InChI=1S/C53H72N8O4/c1-37-26-49(63)61(44-15-13-14-42(30-44)56-51(64)41-16-17-41)50-45(37)36-55-52(58-50)57-46-19-18-43(31-47(46)65-2)60-24-22-59(23-25-60)21-12-10-8-6-4-3-5-7-9-11-20-54-48(62)35-53-32-38-27-39(33-53)29-40(28-38)34-53/h13-15,18-19,26,30-31,36,38-41H,3-12,16-17,20-25,27-29,32-35H2,1-2H3,(H,54,62)(H,56,64)(H,55,57,58)

InChI Key

KLSALARRZCZNDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)N4CCN(CC4)CCCCCCCCCCCCNC(=O)CC56CC7CC(C5)CC(C7)C6)OC)C8=CC=CC(=C8)NC(=O)C9CC9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.